molecular formula C8H7BrF3N B13571336 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13571336
M. Wt: 254.05 g/mol
InChI Key: LAQVPLSTNMTSSJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 4-bromo-3-fluoroaniline with difluoroethane derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: A related compound with similar halogen substitutions.

    (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another compound with a similar phenyl ring structure.

    1-Bromo-4-fluorobenzene: A simpler aryl halide with bromine and fluorine substitutions.

Uniqueness

This article provides a comprehensive overview of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3H,4,13H2

InChI Key

LAQVPLSTNMTSSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)(F)F)F)Br

Origin of Product

United States

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